molecular formula C14H13Cl2N3O4S B4033817 3,4-dichloro-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide

3,4-dichloro-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide

Cat. No.: B4033817
M. Wt: 390.2 g/mol
InChI Key: YKZAGSKOYDGSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide is a useful research compound. Its molecular formula is C14H13Cl2N3O4S and its molecular weight is 390.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.0003825 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study by Demircioğlu et al. (2018) reported the synthesis and characterization of novel sulfonamide derivatives, including their antimicrobial activity, spectroscopic characterization (FT-IR, 1H, and 13C NMR), and theoretical analyses using Density Functional Theory (DFT) computations. These compounds were investigated for their molecular geometry, vibrational wavenumbers, chemical shifts, and potential applications in antimicrobial activity (Demircioğlu et al., 2018).

Antimicrobial and Antifungal Screening

  • Research by Gupta and Halve (2015) focused on the synthesis of novel azetidin-2-ones bearing the sulfonamide group and their antifungal screening. These compounds showed potent activity against Aspergillus niger & Aspergillus flavus, indicating their potential as antifungal agents (Gupta & Halve, 2015).

Pro-apoptotic Effects in Cancer Therapy

  • A study conducted by Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and evaluated their in vitro anti-cancer activity against various cancer cell lines. The compounds were found to significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, suggesting their potential use in cancer therapy (Cumaoğlu et al., 2015).

Antimetastatic Activity in Breast Cancer

  • Pacchiano et al. (2011) reported on ureido-substituted benzenesulfonamides that showed excellent inhibition of carbonic anhydrases IX and XII, which are tumor-associated enzymes. One of the compounds significantly inhibited the formation of metastases in a model of breast cancer, highlighting its potential as an antimetastatic drug (Pacchiano et al., 2011).

Properties

IUPAC Name

3,4-dichloro-N-[2-(4-nitroanilino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O4S/c15-13-6-5-12(9-14(13)16)24(22,23)18-8-7-17-10-1-3-11(4-2-10)19(20)21/h1-6,9,17-18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZAGSKOYDGSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.